molecular formula C9H7BO4 B566181 (2-Oxochromen-7-YL)boronic acid

(2-Oxochromen-7-YL)boronic acid

Cat. No.: B566181
M. Wt: 189.96 g/mol
InChI Key: MUZVCJQIBNTECF-UHFFFAOYSA-N
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Description

Coumarin boronic acid is a compound that combines the structural features of coumarin and boronic acid. Coumarin is a naturally occurring organic compound known for its aromatic properties and is widely used in perfumes and flavorings. Boronic acids, on the other hand, are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications. Coumarin boronic acid is particularly notable for its fluorescent properties, which make it a valuable tool in biochemical and analytical applications .

Safety and Hazards

While specific safety and hazard information for “(2-Oxochromen-7-YL)boronic acid” was not found in the search results, boronic acids are generally considered hazardous. They can cause skin and eye irritation, and they can be harmful if swallowed .

Future Directions

Boronic acids, including “(2-Oxochromen-7-YL)boronic acid”, have potential for numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their interactions with diols and strong Lewis bases make them useful in sensing applications, and their biocompatibility allows for exploration of novel chemistries .

Mechanism of Action

Target of Action

The primary target of (2-Oxochromen-7-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the cost of boronic acids could be mitigated by recovering and recycling this reagent . Furthermore, the compound should be stored at -20°C for optimal stability .

Biochemical Analysis

Biochemical Properties

(2-Oxochromen-7-YL)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with reactive oxygen species. It reacts rapidly with peroxynitrite, forming a fluorescent product that can be detected using specific excitation and emission wavelengths . This interaction is stoichiometric, meaning that one molecule of this compound reacts with one molecule of peroxynitrite. Additionally, it interacts with hypochlorous acid and hydrogen peroxide, albeit at different reaction rates . These interactions are essential for studying oxidative stress and related cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by detecting and quantifying reactive oxygen species, which are critical in cell signaling pathways, gene expression, and cellular metabolism . By providing insights into oxidative stress levels, this compound helps researchers understand how cells respond to oxidative damage and the subsequent activation of protective mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with reactive oxygen species. The compound’s boronic acid group reacts with peroxynitrite, forming a stable fluorescent product This reaction mechanism is crucial for its function as a fluorescent probe

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at low temperatures, such as in a refrigerator or freezer . Its stability may decrease over extended periods, leading to potential degradation. Long-term studies have shown that this compound can maintain its fluorescent properties for several months, making it suitable for prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively detects reactive oxygen species without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and oxidative stress. Researchers must carefully optimize the dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism under oxidative stress conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites effectively. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its intended targets, enhancing its effectiveness as a fluorescent probe.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coumarin boronic acid typically involves the reaction of coumarin derivatives with boronic acid or boronate esters. One common method is the reaction of 4-methylcoumarin with boronic acid in the presence of trifluoroacetic acid and dichloromethane at room temperature . This reaction proceeds efficiently, yielding the desired coumarin boronic acid.

Industrial Production Methods: While specific industrial production methods for coumarin boronic acid are not extensively documented, the general principles of organic synthesis and scale-up can be applied. Industrial production would likely involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Coumarin boronic acid undergoes various chemical reactions, including:

    Oxidation: It reacts with oxidizing agents like peroxynitrite, hypochlorous acid, and hydrogen peroxide.

    Substitution: Coumarin boronic acid can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Peroxynitrite, hypochlorous acid, hydrogen peroxide.

    Catalysts: Palladium catalysts are often used in coupling reactions involving boronic acids.

Major Products:

Properties

IUPAC Name

(2-oxochromen-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZVCJQIBNTECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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